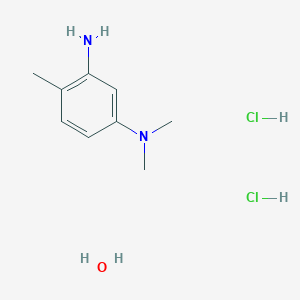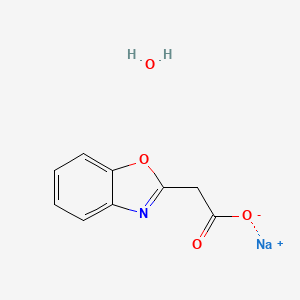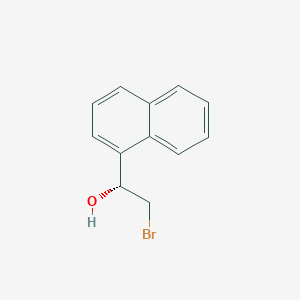
(1R)-1-(4-Butyl-phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Butyl-phenyl)ethanol, also known as (1R)-4-butylphenylethanol or (1R)-BPBE, is a chiral alcohol with a wide range of applications in the pharmaceutical and chemical industries. It is a key intermediate in the synthesis of several pharmaceuticals, including the antimalarial drug artemisinin, and is also used in the synthesis of a variety of other compounds, such as fragrances, flavors, and other chemicals. In addition, (1R)-BPBE has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Aplicaciones Científicas De Investigación
(1R)-BPBE has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory and antioxidant activities, and has been studied for its potential to treat a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, (1R)-BPBE has been studied for its potential to reduce the toxicity of certain drugs, such as the antimalarial drug artemisinin, and to enhance the efficacy of certain drugs, such as the antiviral drug acyclovir.
Mecanismo De Acción
The mechanism of action of (1R)-BPBE is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been suggested that (1R)-BPBE may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-BPBE have been studied in both in vitro and in vivo models. In vitro studies have shown that (1R)-BPBE can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and can reduce the production of ROS and RNS. In vivo studies have demonstrated that (1R)-BPBE can reduce inflammation and oxidative stress in animal models of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-BPBE is a relatively inexpensive and readily available compound, making it a convenient choice for laboratory experiments. In addition, it has been shown to possess anti-inflammatory and antioxidant activities, making it a potentially useful tool for studying the effects of inflammation and oxidative stress. However, (1R)-BPBE has not been extensively studied in humans, and its effects in humans are not yet fully understood.
Direcciones Futuras
The potential therapeutic effects of (1R)-BPBE have yet to be fully elucidated. Further research is needed to determine the exact mechanism of action of (1R)-BPBE and to explore its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of (1R)-BPBE in humans. Additionally, research is needed to explore the potential of (1R)-BPBE as a drug delivery system, as well as its potential to reduce the toxicity of certain drugs. Finally, research is needed to explore the potential of (1R)-BPBE as a potential source of new fragrances and flavors.
Métodos De Síntesis
(1R)-BPBE can be synthesized from 4-butylphenol and ethylene oxide. The reaction involves the condensation of 4-butylphenol with ethylene oxide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields a mixture of (1R)-BPBE and (1S)-BPBE in a ratio of approximately 1:1. The mixture can then be separated using a chiral chromatographic technique, such as high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
(1R)-1-(4-butylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXTYZIZHGRRMC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-butylphenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)



